4-Chloro-6-methoxy-2,3-dimethylquinoline
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Overview
Description
4-Chloro-6-methoxy-2,3-dimethylquinoline is a chemical compound with the molecular formula C12H12ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-Chloro-6-methoxy-2,3-dimethylquinoline can be achieved through several methods. One common synthetic route involves the cyclocondensation of appropriate anthranilic acid derivatives with suitable reagents . Another method includes the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.
Chemical Reactions Analysis
4-Chloro-6-methoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-methoxy-2,3-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2,3-dimethylquinoline involves its interaction with molecular targets and pathways within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-6-methoxy-2,3-dimethylquinoline can be compared with other similar compounds, such as:
4-Chloro-6-methoxy-2-methylquinoline: This compound has a similar structure but differs in the position and number of methyl groups.
4-Chloro-7-methoxy-2-methylquinoline: Another similar compound with a different substitution pattern on the quinoline ring.
2-Chloro-6-ethoxy-3-methylquinoline: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-7-8(2)14-11-5-4-9(15-3)6-10(11)12(7)13/h4-6H,1-3H3 |
InChI Key |
SDYBZILLXHHVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1Cl)OC)C |
Origin of Product |
United States |
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